2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound belonging to the imidazolone class This compound features a fused imidazole ring system with various substituents, including a cyclobutyl group, a phenyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, reagents, and purification techniques are optimized to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like ammonia or amines, and electrophiles like alkyl halides, are typically employed.
Major Products Formed
The major products formed from these reactions include oxidized imidazolones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound has shown potential as a bioactive molecule
Medicine
The compound's biological activity suggests potential therapeutic applications. It may be explored for its effects on various diseases, including its possible use as an antimicrobial, antiviral, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-cyclopropyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one
2-Amino-5-cyclobutyl-5-phenyl-3-ethyl-3,5-dihydro-4H-imidazol-4-one
2-Amino-5-cyclobutyl-5-phenyl-3-butyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the cyclobutyl group, in particular, may confer distinct chemical properties compared to similar compounds with different ring structures.
Properties
IUPAC Name |
2-amino-5-cyclobutyl-5-phenyl-3-propylimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-11-19-14(20)16(18-15(19)17,13-9-6-10-13)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKIICDUJPDPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(N=C1N)(C2CCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739809 | |
Record name | 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922497-33-4 | |
Record name | 2-Amino-5-cyclobutyl-5-phenyl-3-propyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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